molecular formula C17H23N5O3 B13427467 Pipemidic Acid Isopropyl Ester

Pipemidic Acid Isopropyl Ester

Cat. No.: B13427467
M. Wt: 345.4 g/mol
InChI Key: XABMKWPPLJKAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipemidic Acid Isopropyl Ester is a derivative of pipemidic acid, which belongs to the pyridopyrimidine class of antibacterials. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. Pipemidic acid itself was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pipemidic Acid Isopropyl Ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction involves pipemidic acid reacting with isopropyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pipemidic Acid Isopropyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces pipemidic acid and isopropyl alcohol.

    Reduction: Produces the corresponding alcohols from the ester.

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

propan-2-yl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3

InChI Key

XABMKWPPLJKAOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C

Origin of Product

United States

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